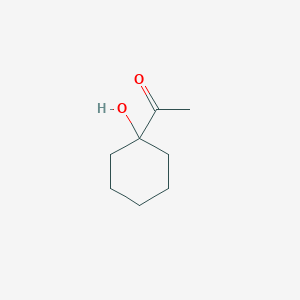

1-ACETYLCYCLOHEXANOL

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-(1-hydroxycyclohexyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-7(9)8(10)5-3-2-4-6-8/h10H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKAKPUWJSRMKFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CCCCC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5061536 | |

| Record name | Ethanone, 1-(1-hydroxycyclohexyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1123-27-9 | |

| Record name | 1-(1-Hydroxycyclohexyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1123-27-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Acetylcyclohexanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001123279 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(1-Hydroxycyclohexyl)ethanone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37640 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(1-Hydroxycyclohexyl)ethanone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31427 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanone, 1-(1-hydroxycyclohexyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanone, 1-(1-hydroxycyclohexyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(1-hydroxycyclohexyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.067 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-ACETYLCYCLOHEXANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6RXC23D3LC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 1 Acetylcyclohexanol and Its Analogues

Conventional Synthetic Pathways

Traditional methods for synthesizing 1-acetylcyclohexanol and its analogues often rely on foundational reactions in organic chemistry, such as carbon-carbon bond formation using organometallic reagents or selective oxidation of precursor molecules.

Acetylation Approaches

While direct acetylation of cyclohexanol (B46403) does not yield this compound, the introduction of an acetyl group to a cyclohexyl skeleton to form this tertiary alcohol can be achieved through nucleophilic addition to a ketone. The Grignard reaction is a classic and versatile method for forming carbon-carbon bonds. organic-chemistry.org In this approach, an acetylide anion equivalent, such as an ethynyl (B1212043) Grignard reagent, can be reacted with cyclohexanone (B45756). This reaction forms 1-ethynylcyclohexanol as an intermediate. google.com Subsequent hydration of the alkyne, typically catalyzed by acid and mercury salts, would yield the target α-hydroxy ketone.

Alternatively, the reaction of an acetyl Grignard reagent (CH₃COMgX) with cyclohexanone could theoretically form the desired product, but the preparation of such acyl-type Grignard reagents is problematic due to their high reactivity. A more common strategy involves the addition of a standard Grignard reagent, like methyl magnesium bromide, to a precursor that already contains the α-hydroxy keto framework.

Another conventional route involves the ring-opening of an epoxide. Cyclohexene (B86901) oxide can be reacted with nucleophiles to form substituted cyclohexanol derivatives. wikipedia.orgnih.gov While direct acetylation via ring-opening is not straightforward, the epoxide can be opened to form a diol, which can then be selectively oxidized. For example, Lewis acid-catalyzed ring-opening of cyclohexene oxide can produce trans-cyclohexane-1,2-diol, which could then undergo regioselective oxidation of the secondary alcohol to yield an α-hydroxy ketone. acs.orgthieme-connect.com

Formation via Oxidation Reactions

Oxidation reactions provide a powerful pathway to this compound and its analogues, often starting from more readily available precursors like alkenes or other alcohols. The direct α-hydroxylation of a ketone, such as 1-acetylcyclohexane, is a direct approach, though it can be challenging to control and may require specific reagents to avoid over-oxidation.

A more common strategy is the oxidation of a corresponding alkene. For instance, the asymmetric dihydroxylation of 1-acetylcyclohexene, followed by regioselective mono-oxidation of the resulting vicinal diol, can produce the enantiopure α-hydroxy ketone. thieme-connect.com Various oxidizing agents can be employed for the oxidation of alkenes to α-hydroxy ketones, including potassium permanganate (B83412) and systems using hydrogen peroxide with catalysts like 12-tungstophosphoric acid. organic-chemistry.org

The oxidation of tertiary alcohols can also be a viable route. While 1-ethylcyclohexanol (B155962) would not directly yield this compound, the selective oxidation of other substituted complex polyols demonstrates that specific hydroxyl groups can be targeted. nih.govembibe.com Catalytic systems involving transition metals are often employed to achieve high selectivity and conversion under milder conditions. For example, the oxidation of cyclohexane (B81311) itself is a major industrial process that produces a mixture of cyclohexanol and cyclohexanone (known as KA oil), which are key precursors for many syntheses. google.comscribd.comacs.orgresearchgate.netresearchgate.net These precursors can then be further functionalized to produce derivatives like this compound.

The table below summarizes various oxidation methods applicable to the synthesis of α-hydroxy ketones.

| Precursor Type | Reagent/Catalyst System | Product | Key Features |

| Alkene | 1. Asymmetric Dihydroxylation 2. RuCl₃/Oxone | Chiral α-hydroxy ketone | Two-step process enabling enantioselective synthesis. thieme-connect.com |

| Alkene | H₂O₂ / 12-tungstophosphoric acid | Acyloin | Direct ketohydroxylation with high regioselectivity. organic-chemistry.org |

| Alkene | Potassium Permanganate (KMnO₄) | α-hydroxy ketone | Highly chemoselective conversion of terminal olefins. organic-chemistry.org |

| Ketone | MCPBA, PTSA·H₂O, Iodine | α-tosyloxy ketone | Intermediate for α-hydroxy ketone synthesis. organic-chemistry.org |

| Vicinal Diol | 3,5-dimethylpyrazolium fluorochromate / H₂O₂ | α-hydroxy ketone | Selective oxidation of the secondary alcohol position. thieme-connect.com |

Advanced and Green Synthetic Approaches

In response to the growing need for sustainable chemical manufacturing, advanced synthetic methods are being developed. These approaches, guided by the principles of green chemistry, aim to increase efficiency, reduce waste, and utilize less hazardous materials through technologies like microwave irradiation and continuous flow systems.

Principles of Green Chemistry in this compound Synthesis

Green chemistry principles provide a framework for designing more environmentally benign chemical processes. In the context of synthesizing this compound, these principles can be applied in several ways:

Waste Prevention: Designing synthetic routes that maximize the incorporation of all materials used into the final product (high atom economy) and produce minimal byproducts. rsc.org

Use of Catalysis: Employing catalytic reagents in small amounts instead of stoichiometric reagents to minimize waste. Biocatalytic methods, such as using dehydrogenases, can achieve highly selective reductions of diketones to form chiral α-hydroxy ketones. nih.gov

Designing Safer Chemicals and Solvents: Using less toxic reagents and replacing volatile organic solvents with greener alternatives like water or performing reactions under solvent-free conditions. rsc.org

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible. rsc.org

Use of Renewable Feedstocks: Developing pathways that start from bio-derived materials. One green approach involves oxidase-lyase cascades to convert bio-derived alcohols into chiral α-hydroxy ketones. rsc.org

CO₂ as a Promoter: A novel green method involves the carbon dioxide-promoted, silver-catalyzed hydration of propargylic alcohols to efficiently synthesize tertiary α-hydroxy ketones. rsc.org

Microwave-Assisted Synthesis Innovations

Microwave-assisted organic synthesis utilizes microwave irradiation to heat reactions directly and efficiently, often leading to dramatic reductions in reaction times, increased yields, and cleaner reactions compared to conventional heating methods. This technology has been successfully applied to the synthesis of α-hydroxy ketones.

One reported method describes the microwave-assisted synthesis of terminal α-hydroxy ketones from acid chlorides and tris(trimethylsiloxy)ethylene. tandfonline.com This reaction benefits from the use of triethylamine, which increases the reactivity of the acid chloride, neutralizes the HCl byproduct, and intensifies the transfer of microwave energy. tandfonline.com While this specific method produces terminal α-hydroxy ketones, the principles are applicable to the synthesis of tertiary analogues like this compound. The rapid and uniform heating provided by microwaves can overcome activation barriers efficiently, making it a powerful tool for optimizing reaction conditions. tandfonline.comtandfonline.com

The following table details the results from a study on microwave-assisted synthesis of various α-hydroxy ketones, illustrating the efficiency of this technique.

| Acid Chloride | Reaction Time (min) | Microwave Power (W) | Temperature (°C) | Yield (%) |

| Octanoyl chloride | 5 | 150-200 | 100 | 88 |

| 4-Methoxybenzoyl chloride | 5 | 150-200 | 100 | 85 |

| Cyclohexanecarbonyl chloride | 5 | 150-200 | 100 | 75 |

| Benzoyl chloride | 15 | 150-200 | 100 | 69 |

| Data sourced from a study on the microwave-assisted synthesis of terminal α-hydroxy ketones. tandfonline.com |

Flow Chemistry Applications in Continuous Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing. These benefits include superior heat and mass transfer, enhanced safety when handling hazardous reagents, and the potential for automated, multi-step "telescoped" syntheses without isolating intermediates. nih.govacs.org

The synthesis of complex pharmaceutical intermediates, such as precursors for ketamine and norketamine, highlights the power of flow chemistry in producing molecules with an arylcyclohexylamine structure. nih.govacs.org These syntheses often involve the formation of α-hydroxy ketone or α-hydroxy imine intermediates. nih.govacs.orgresearchgate.net For example, an innovative approach uses a continuous-flow photochemical step to install a hydroxyl group via α-hydroxylation of a ketone, creating a key precursor. nih.govacs.org Another multi-stage continuous-flow platform involves the α-bromination of a ketone followed by an imination/rearrangement sequence. nih.gov

These examples demonstrate that the synthesis of the core α-hydroxy ketone structure of this compound is highly amenable to flow chemistry. The precise control over reaction parameters like temperature, pressure, and residence time allows for optimization of yield and selectivity while minimizing risks, particularly during scale-up. google.com The development of a continuous flow process for α-halo ketones, which are direct precursors to α-hydroxy ketones, further underscores the applicability of this technology. acs.org

Catalytic Synthesis Methodologies

The synthesis of this compound and its analogues, which are classified as α-hydroxy ketones, can be achieved through various catalytic methodologies. These methods offer advantages over stoichiometric routes by employing catalysts to promote the reaction, often with higher efficiency and selectivity. Key catalytic strategies include the direct α-hydroxylation of ketones and the reductive coupling of related precursors.

One prominent method is the catalytic aerobic oxidation of a corresponding ketone precursor. For instance, the α-hydroxylation of ketones can be achieved using molecular oxygen as the oxidant in the presence of a suitable catalyst. Research has demonstrated the efficacy of phase-transfer catalysis for the asymmetric α-hydroxylation of both cyclic and acyclic ketones. acs.org This approach is economically and environmentally advantageous due to the use of inexpensive and abundant oxygen. acs.org In a typical setup, a cinchona alkaloid-derived dimeric phase-transfer catalyst can be employed to facilitate the reaction between the ketone substrate and oxygen, yielding enantioenriched α-hydroxy ketones. acs.org While many examples focus on α-substituted cyclohexanones, the principles can be extended to the synthesis of tertiary alcohols like this compound from an appropriate precursor.

Another significant catalytic approach involves the oxidation of ketone enolates or their synthetic equivalents. Various transition metal catalysts have been developed for this purpose. These reactions typically proceed by generating an enolate from the starting ketone, which then reacts with an oxygen source. The catalyst plays a crucial role in both activating the substrate and controlling the selectivity of the hydroxylation step.

Furthermore, biocatalytic strategies have emerged as powerful tools for the synthesis of α-hydroxy ketones. google.com Enzymes such as α-diketone reductases can catalyze the regio- and stereoselective reduction of α-diketones to afford chiral α-hydroxy ketones. google.com For the synthesis of this compound, a hypothetical biocatalytic route could involve the selective reduction of a 1,2-diketone precursor.

The following table summarizes representative catalytic methodologies applicable to the synthesis of cyclic α-hydroxy ketones, including analogues of this compound.

| Catalytic System | Substrate Type | Oxidant/Reductant | Key Features |

|---|---|---|---|

| Phase-Transfer Catalyst (cinchona alkaloid-derived) | Cyclic Ketones | Molecular Oxygen (O₂) | Economical and environmentally benign; provides access to enantioenriched products. acs.org |

| Cs₂CO₃ | Cyclic and Acyclic Ketones | Molecular Oxygen (O₂) | Results in racemic α-hydroxy ketones; notable for its simplicity. acs.org |

| Enzymes (e.g., α-diketone reductases) | α-Diketones | NADPH | High regio- and stereoselectivity; operates under mild conditions. google.com |

Stereoselective and Asymmetric Synthesis Considerations

The synthesis of this compound presents a stereochemical challenge as the reaction creates a chiral center at the carbon atom bearing both the acetyl and hydroxyl groups. Consequently, controlling the stereochemical outcome of the synthesis is of significant importance, leading to the development of stereoselective and asymmetric methodologies. uwindsor.caddugu.ac.in

Stereoselectivity in the synthesis of this compound from a cyclohexanone precursor via nucleophilic addition of an acetyl anion equivalent is governed by several factors. The trajectory of the incoming nucleophile is influenced by the conformational constraints of the cyclohexane ring and the steric and electronic properties of the substituents. researchgate.netacademie-sciences.fr Two primary models, the Felkin-Anh and the Cieplak model, are often invoked to predict the stereochemical outcome of nucleophilic additions to cyclic ketones. academie-sciences.fr These models consider torsional strain, steric hindrance, and hyperconjugation effects to determine whether the nucleophile will attack from the axial or equatorial face of the carbonyl group. researchgate.netacademie-sciences.fr

Asymmetric synthesis aims to produce a single enantiomer of this compound in excess over the other. uwindsor.caddugu.ac.in This is typically achieved through the use of chiral catalysts, chiral auxiliaries, or chiral reagents that create a diastereomeric transition state, favoring the formation of one enantiomer. uvic.ca

Enantioselective catalysis is a powerful strategy for the asymmetric synthesis of α-hydroxy ketones. acs.org For instance, the phase-transfer-catalyzed α-hydroxylation of cyclic ketones using a chiral catalyst derived from cinchona alkaloids can yield products with high enantiomeric excess. acs.org This method is particularly attractive as the chirality is induced by a catalytic amount of a chiral substance.

Biocatalysis also offers excellent opportunities for asymmetric synthesis. The enzymatic reduction of prochiral α-diketones can proceed with high enantioselectivity, affording optically active α-hydroxy ketones. google.com The substrate specificity of the enzyme dictates which enantiomer is formed.

The table below provides an overview of concepts and methods relevant to the stereoselective and asymmetric synthesis of cyclic α-hydroxy ketones like this compound.

| Approach | Principle | Controlling Factors | Expected Outcome |

|---|---|---|---|

| Substrate Control | An existing chiral center in the substrate directs the stereochemistry of the newly formed center. uvic.ca | Conformation of the substrate; steric and electronic effects. researchgate.netacademie-sciences.fr | Formation of one diastereomer in excess. |

| Chiral Auxiliary | A chiral moiety is temporarily attached to the substrate to direct the stereoselective transformation. uvic.ca | The structure of the chiral auxiliary. | High diastereoselectivity, with the auxiliary being removed in a subsequent step. |

| Chiral Catalyst | A chiral catalyst creates a chiral environment that favors one reaction pathway over the other. uvic.ca | Catalyst structure; reaction conditions (temperature, solvent). | Formation of one enantiomer in excess (high enantiomeric excess, ee). acs.org |

| Biocatalysis | Enzymes catalyze reactions with high specificity. google.com | Enzyme structure and substrate specificity. | High enantioselectivity, often approaching 100% ee. google.com |

Reaction Mechanisms and Reactivity of 1 Acetylcyclohexanol

Photochemical Transformations and Mechanistic Investigations

The absorption of light by 1-acetylcyclohexanol, an α-hydroxy ketone, initiates a series of photochemical reactions primarily driven by the cleavage of the bond alpha to the carbonyl group.

While this compound is a saturated α-hydroxy ketone, its unsaturated analogue, 1-acetylcyclohex-2-en-1-ol, provides insight into the mechanistic effects of the α-hydroxy substituent on the photoreactivity of β,γ-unsaturated ketones. researchgate.net The irradiation of 1-acetylcyclohex-2-en-1-ol results in a rearrangement to form 3-acetylcyclohexanone, a 1,4-diketone. researchgate.net This transformation is accompanied by the formation of several fragmentation products, as detailed in the table below. The presence of these byproducts suggests a stepwise α-cleavage mechanism for the observed 1,3-acyl shift. researchgate.net

Table 1: Photoproducts from Direct Irradiation of 1-acetylcyclohex-2-en-1-ol

| Product | Yield (% of Volatiles) |

|---|---|

| 3-Acetylcyclohexanone | 78% |

| Cyclohexanone (B45756) | Not specified |

| Cyclohex-2-en-1-one | Not specified |

| Acetaldehyde | Not specified |

| Biacetyl | Not specified |

Source: researchgate.net

The primary photolytic pathway for cyclic α-hydroxy ketones like this compound is the Norrish Type I reaction, which involves the homolytic cleavage of the bond between the carbonyl group and the adjacent tertiary carbon. cdnsciencepub.comslideshare.netkvmwai.edu.innumberanalytics.com This α-cleavage is generally the most favorable process as it results in the formation of a more stable, oxygen-substituted alkyl radical. cdnsciencepub.com

Upon excitation by UV light, the ketone is promoted to an excited singlet state, which can then undergo intersystem crossing to a more stable triplet state. numberanalytics.com Cleavage occurs from this excited state, producing an acyl-alkyl diradical. cdnsciencepub.comyoutube.com

For cyclic α-hydroxy ketones, this diradical intermediate can undergo several subsequent reactions:

Intramolecular Hydrogen Transfer: The most common pathway for similar cyclic systems involves an intramolecular hydrogen transfer from the hydroxyl group to the acyl radical center. This results in the formation of a reactive ketene (B1206846) intermediate. cdnsciencepub.com

Lactone Formation: The ketene intermediate can then cyclize to form a lactone. Studies on steroidal 5-hydroxy 6-keto compounds show that this process is highly stereospecific. cdnsciencepub.com For instance, photolysis of steroidal α-hydroxy ketones in solvents like benzene (B151609) or ethanol (B145695) exclusively yields lactone products. cdnsciencepub.comcdnsciencepub.com

Radical Disproportionation/Recombination: In the absence of efficient intramolecular reactions, the radical fragments can undergo disproportionation to form an aldehyde and an alkene, or they can recombine to regenerate the starting ketone. youtube.com

Electrochemical Reaction Pathways

Specific studies detailing the electrochemical behavior of this compound are not extensively documented. However, its reactivity can be inferred from the general principles of the electrochemistry of its constituent functional groups: a tertiary alcohol and a ketone.

Oxidation: The electrochemical oxidation of this compound would likely target the tertiary alcohol group. The direct anodic oxidation of alcohols typically requires high potentials and can lead to the cleavage of C-C bonds. Alternatively, indirect oxidation can be achieved using electrochemically generated mediators.

Reduction: The electrochemical reduction would target the ketone carbonyl group. Ketones can be electrochemically reduced in a one-electron process to form a ketyl radical anion. mdpi.com This highly reactive intermediate can then undergo further reactions. For example, it can be protonated to form a hydroxy-alkyl radical, which can be further reduced to the corresponding alcohol (in this case, 1-(1-hydroxyethyl)cyclohexanol). Alternatively, the ketyl radical can dimerize or participate in coupling reactions with other species present in the electrochemical cell. mdpi.com The selective hydrogenation of ketones to alcohols can be controlled by the applied voltage. mdpi.com

Electrochemically induced reactions often involve the generation of radical species that initiate subsequent chemical transformations. For this compound, electroreduction could induce coupling reactions. For instance, the generated ketyl radical anion could react with activated olefins to form new C-C bonds, resulting in tertiary alcohols after workup. mdpi.com

While no specific studies on electrochemically induced reactions of this compound were found, related compounds like 2-acetylcyclohexanone (B32800) (a β-diketone) have been studied as nucleophiles in electrochemically induced Michael addition reactions. researchgate.netoup.comoup.com In these systems, a different species (e.g., a catechol) is oxidized to a reactive quinone, which is then attacked by the enolate of 2-acetylcyclohexanone. oup.comoup.com This highlights the potential for the carbonyl group in such structures to participate in complex reaction cascades under electrochemical conditions.

Tautomerization Equilibria and Kinetics

Tautomerism involves the migration of a proton and the shifting of a double bond. For this compound, the relevant process is keto-enol tautomerism, an equilibrium between the keto form (this compound) and its corresponding enol form. masterorganicchemistry.com The enol form is characterized by a hydroxyl group bonded to a carbon-carbon double bond (C=C-OH). fiveable.me

This compound has two sets of α-hydrogens whose removal can lead to an enol:

On the methyl group.

On the C2 and C6 positions of the cyclohexane (B81311) ring.

Theoretically, this compound can exist in equilibrium with its enol tautomers. This equilibrium can be catalyzed by either acid or base. masterorganicchemistry.commsu.edu

Base-catalyzed mechanism: A base removes an α-hydrogen to form a resonance-stabilized enolate anion, which is then protonated on the oxygen atom to yield the enol. masterorganicchemistry.com

Acid-catalyzed mechanism: An acid protonates the carbonyl oxygen, making the α-hydrogen more acidic. A weak base (like water) can then remove the α-hydrogen to form the enol. masterorganicchemistry.com

For most simple ketones, the keto form is significantly more stable and predominates at equilibrium. libretexts.org However, specific kinetic and equilibrium studies on the tautomerization of this compound are not readily found in the surveyed literature. Much of the research in this area has focused on its structural isomer, 2-acetylcyclohexanone, which is a β-diketone. acs.orgacs.org Studies on 2-acetylcyclohexanone show that it has a significant enol content (over 40% in water at 25°C), and its keto-enol interconversion is a slow process compared to other β-diketones. acs.orgacs.org This pronounced enolization is due to the formation of a stable, conjugated system and an intramolecular hydrogen bond in the enol form. acs.org Without specific experimental data for this compound, its enol content is presumed to be significantly lower, as is typical for non-conjugated α-hydroxy ketones.

Keto-Enol Tautomerism Studies in Aqueous and Mixed Solvents

This compound, as a β-diketone, can exist in equilibrium between its keto and enol forms. This phenomenon, known as keto-enol tautomerism, is a slow interconversion process for this particular compound. acs.org Studies in aqueous solutions have shown that a significant portion, over 40% at 25°C, of this compound exists in its enol form. acs.org The equilibrium is influenced by the solvent, with aprotic solvents like dioxane favoring almost complete enolization. researchgate.net

The kinetics of this tautomerization have been investigated in various solvent systems, including dimethylsulfoxide (DMSO)-water mixtures and aqueous micellar solutions. psu.eduresearchgate.net The reaction mechanism in these mixed media is found to be consistent with that observed in pure water. researchgate.net The rate of tautomerization, whether solvent-assisted or catalyzed by H+ ions, is generally reduced in organic solvents and micellar environments compared to water. researchgate.net

Influence of Solvent Environment on Tautomeric Forms

The solvent environment plays a crucial role in determining the predominant tautomeric form of this compound. Hydrogen-bonding interactions with solvent molecules tend to stabilize the keto tautomer, making it more prevalent in hydrogen-bond donor solvents. researchgate.net Conversely, in aprotic and less polar solvents, the enol form is favored due to the formation of a stable intramolecular hydrogen bond. researchgate.netmdpi.com

For instance, in aqueous solutions, where water can act as both a hydrogen bond donor and acceptor, a substantial amount of the enol form is present. researchgate.net However, in an apolar aprotic solvent like dioxane, the enol form becomes the dominant species. researchgate.net The study of this compound in various organic solvents such as dimethylsulfoxide, 1-propanol, 2-propanol, methanol, dioxane, tetrahydrofuran, and acetonitrile (B52724) has demonstrated a general trend of decreased tautomerization rates in these environments. researchgate.net

The table below summarizes the influence of the solvent on the tautomeric equilibrium.

| Solvent Type | Predominant Form | Reason |

| Aprotic (e.g., Dioxane) | Enol | Favored due to stable intramolecular hydrogen bonding. researchgate.netresearchgate.net |

| Protic (e.g., Water) | Keto-Enol Mixture | Hydrogen bonding with solvent stabilizes the keto form, but a significant enol population still exists. researchgate.netresearchgate.net |

Other Significant Reaction Classes

Nucleophilic and Electrophilic Reactivity

This compound possesses both nucleophilic and electrophilic characteristics due to its functional groups. The hydroxyl group can act as a nucleophile, while the carbonyl carbon is electrophilic. cymitquimica.com

Nucleophilic Reactivity: The oxygen atom of the hydroxyl group has lone pairs of electrons and can participate in nucleophilic reactions. For example, it can be acylated.

Electrophilic Reactivity: The carbonyl carbon is electron-deficient and susceptible to attack by nucleophiles. This is a common feature of ketones. geeksforgeeks.org Reactions with nucleophiles often proceed via a nucleophilic addition mechanism. The presence of the hydroxyl group on the adjacent carbon can influence the stereochemistry of these reactions. The reactivity of the electrophilic center can be understood in the context of SN1 and SN2 reaction mechanisms, where the stability of potential carbocation intermediates and steric hindrance play key roles. geeksforgeeks.orgdalalinstitute.com The formation of a carbocation can be stabilized by resonance and inductive effects. wolfram.com

Functional Group Interconversions

The functional groups of this compound, the hydroxyl and acetyl groups, allow for a variety of interconversions, making it a useful intermediate in organic synthesis. cymitquimica.comchemimpex.com

Oxidation and Reduction: The secondary alcohol can be oxidized to a ketone, and the ketone can be reduced to a secondary alcohol.

Esterification: The hydroxyl group can react with carboxylic acids or their derivatives, like acetyl chloride, to form esters. fishersci.nowikipedia.org

Dehydration: Under acidic conditions, the alcohol can undergo dehydration (elimination of water) to form an alkene, such as cyclohexene (B86901). libretexts.org

Reactions with Acetylenic Compounds: this compound is used in the synthesis of other compounds, such as in the hydration of alkynes to form ketones. acs.orgmasterorganicchemistry.com For example, it is involved in the preparation of 1-ethynylcyclohexanol from cyclohexanone. wikipedia.org

Degradation Pathways

The stability of this compound is an important consideration for its storage and use. It is considered a stable compound under normal conditions. scbt.com However, it can undergo degradation under specific conditions.

Thermal Decomposition: Strong heating can lead to decomposition. sigmaaldrich.com

Incompatibility: It is incompatible with strong oxidizing agents, and reactions with such substances should be avoided. scbt.com The presence of incompatible materials is a condition that contributes to instability. scbt.com

Polymerization: While not explicitly detailed for this compound, related compounds like methyl vinyl ketone can polymerize when exposed to heat or contamination. nih.gov

Derivatives of 1 Acetylcyclohexanol: Synthesis and Structure Reactivity Relationships

Synthetic Strategies for Novel Derivatives

The generation of novel derivatives from 1-acetylcyclohexanol or its precursors is achieved through several key synthetic strategies that target its core functional groups. These methods allow for the introduction of new functionalities and the construction of more complex molecular architectures.

Key synthetic approaches include:

Grignard Reaction: This powerful organometallic reaction is used to form new carbon-carbon bonds at the carbonyl center. pressbooks.pub By reacting a suitable Grignard reagent (R-MgX) with the ketone functionality of a this compound precursor, a wide variety of alkyl or aryl groups can be introduced, typically resulting in the formation of tertiary alcohols. pressbooks.publeah4sci.comtestbook.com The process involves the nucleophilic attack of the Grignard reagent on the electrophilic carbonyl carbon. pressbooks.puborganicchemistrytutor.com

Wittig Reaction: To convert the carbonyl group into an alkene, the Wittig reaction is a primary method. masterorganicchemistry.com It involves the reaction of the ketone with a phosphonium (B103445) ylide (a Wittig reagent). wikipedia.org This strategy is fundamental for synthesizing derivatives containing a carbon-carbon double bond, which can then serve as a handle for further functionalization. masterorganicchemistry.comfscj.edu

Esterification: The hydroxyl group of this compound is a target for modification, most commonly through esterification. ontosight.ai Reaction with carboxylic acids or their derivatives (like acid chlorides or anhydrides) yields ester derivatives, altering the polarity and chemical reactivity of the molecule. google.com

Condensation and Cyclization Reactions: this compound and its derivatives are valuable starting materials for building complex heterocyclic systems. For example, reactions with reagents like hydrazides can lead to the formation of pyrazole (B372694) derivatives. researchgate.net Similarly, intramolecular cyclization, such as the Thorpe–Ziegler reaction, has been used to synthesize fused ring systems like tetrahydrothieno[2,3-c]isoquinolines. acs.orgacs.org The reaction of this compound with N-aryl-substituted amides of cyanoacetic acid can produce 2,5-dihydrofuran (B41785) derivatives. researchgate.net

Synthetic Strategies for this compound Derivatives

| Synthetic Strategy | Target Functional Group | Resulting Derivative Class | Description |

|---|---|---|---|

| Grignard Reaction | Ketone (Carbonyl) | Tertiary Alcohols | Adds an alkyl or aryl group to the carbonyl carbon, forming a new C-C bond and a tertiary alcohol. pressbooks.puborganicchemistrytutor.com |

| Wittig Reaction | Ketone (Carbonyl) | Alkenes | Converts the C=O bond into a C=C bond using a phosphonium ylide. wikipedia.org |

| Esterification | Alcohol (Hydroxyl) | Esters | Forms an ester by reacting the hydroxyl group with a carboxylic acid or its derivative. ontosight.aigoogle.com |

| Condensation/Cyclization | Ketone and/or Alcohol | Heterocycles (e.g., Dihydrofurans, Pyrazoles, Isoquinolines) | Reacts with multifunctional reagents to build new ring systems. researchgate.netacs.orgresearchgate.net |

Reactivity of Key Derivatives

The novel derivatives of this compound exhibit distinct reactivity profiles determined by the newly introduced functional groups. Understanding this reactivity is crucial for their application in further synthetic steps.

Alkene Derivatives: Derivatives synthesized via the Wittig reaction possess a reactive carbon-carbon double bond. This site is susceptible to a variety of electrophilic addition reactions, including hydrogenation, halogenation, and hydrohalogenation, allowing for the introduction of further functional diversity.

Ester Derivatives: The reactivity of ester derivatives is centered on the ester linkage. They can undergo hydrolysis under acidic or basic conditions to regenerate the parent alcohol, making them useful as protecting groups. Transesterification is another key reaction of this class.

Oxime Derivatives: The formation of oxime ethers, such as 1-(1-hydroxycyclohexyl)ethanone o-ethyloxime, introduces a C=N-O linkage. uni.lu This functional group can participate in various rearrangements and reductions, serving as a precursor to amines or other nitrogen-containing compounds.

Heterocyclic Derivatives: Complex derivatives, such as the tetrahydroisoquinolines and tetrahydrothieno[2,3-c]isoquinolines, possess their own unique reactivity. acs.orgacs.org For example, the amino group on the thieno[2,3-c]isoquinoline core can be converted into a pyrrolyl ring by reacting with 2,5-dimethoxytetrahydrofuran. acs.org The reactivity of these systems is often dictated by the interplay of the multiple rings and heteroatoms, enabling further complex molecular construction. For instance, the reaction of 2-acetylcyclohexanone (B32800) with benzohydrazide (B10538) can form epimeric mixtures of indazole derivatives. researchgate.net

Reactivity of Key this compound Derivative Classes

| Derivative Class | Key Functional Group | Typical Reactions |

|---|---|---|

| Alkenes | C=C Double Bond | Electrophilic Addition (e.g., Hydrogenation, Halogenation) |

| Esters | Ester (-COO-) | Hydrolysis, Transesterification |

| Oxime Ethers | Oxime Ether (C=N-OR) | Beckmann Rearrangement, Reduction to Amines |

| Heterocycles | Varies (e.g., Pyrazole, Isoquinoline rings) | Aromatic Substitution, Ring Modification, Functional Group Transformation. acs.org |

Structure-Reactivity Correlations and Design Principles

The relationship between the molecular structure of this compound derivatives and their chemical reactivity is fundamental to designing new molecules with specific properties. By strategically modifying the scaffold, chemists can fine-tune the electronic and steric environment of the reactive centers, thereby controlling reaction outcomes.

Electronic Effects: The introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) onto the cyclohexane (B81311) ring or other parts of the derivative can significantly alter reactivity. For example, an EWG near the carbonyl group in a precursor would increase its electrophilicity, making it more susceptible to nucleophilic attack. This principle is a cornerstone of structure-activity relationship (SAR) studies, where modifications are made to enhance a desired property, such as the biological activity observed in quinolone derivatives. rsc.org

Steric Hindrance: The size and spatial arrangement of substituent groups play a critical role in dictating reactivity. Bulky groups near a reactive site can hinder the approach of reagents, slowing down or preventing a reaction. Conversely, steric factors can be exploited to control stereoselectivity, favoring the formation of one stereoisomer over another. The stereochemistry of the cyclohexanol (B46403) ring and its substituents is crucial in determining the physical, chemical, and biological properties of the resulting derivatives. ontosight.ai

Stereochemical Control: In reactions involving chiral centers, such as those in many this compound derivatives, controlling the stereochemical outcome is paramount. For instance, in the Schlosser modification of the Wittig reaction, the choice of reagents and conditions can influence the E/Z selectivity of the resulting alkene. wikipedia.org The inherent stereochemistry of the starting material can direct the formation of specific diastereomers in subsequent reactions.

Design Principles for Functionality: The design of novel derivatives is guided by the intended application. For the synthesis of complex heterocyclic compounds with potential biological activity, the synthetic strategy is designed to build the target scaffold efficiently. scispace.com This involves a retrosynthetic approach where the target molecule is broken down into simpler, accessible precursors, often starting from a versatile building block like 2-acetylcyclohexanone. cymitquimica.comnih.gov The choice to incorporate specific functional groups is based on their known contribution to the desired chemical or biological profile. For example, the synthesis of 2,5-dihydrofuran derivatives was pursued due to the known biological activities of this class of compounds. researchgate.net

By understanding these correlations, chemists can rationally design synthetic routes to new this compound derivatives, creating molecules with tailored reactivity and function for a wide range of scientific applications.

Computational and Theoretical Chemistry Studies

Quantum Mechanical Investigations

Quantum mechanical (QM) calculations, particularly those based on Density Functional Theory (DFT), are instrumental in studying the electronic states and structures of chemical compounds. sumitomo-chem.co.jp These methods have become a standard for achieving high accuracy in cost-effective treatments of large chemical systems. nih.gov For 1-acetylcyclohexanol, QM investigations can elucidate fundamental properties such as molecular geometry, vibrational frequencies, and the energies of different conformers.

Theoretical calculations can predict spectroscopic parameters for molecules, which can then be compared with experimental data from methods like IR spectroscopy to validate the computational models. sumitomo-chem.co.jpmdpi.com For instance, DFT calculations could be used to model the keto-enol tautomerism in this compound, predicting the relative stabilities of the tautomers and the transition states connecting them, similar to studies performed on other β-dicarbonyl compounds. uwb.edu.pl The accuracy of such predictions depends on the chosen functional and basis set, with methods like B3LYP/6-31G(d) being a common standard. nih.govuwb.edu.pl

Furthermore, QM methods are essential for exploring reaction pathways. By calculating the energies of reactants, transition states, and products, a detailed energy profile for a reaction can be constructed. sumitomo-chem.co.jpsci-hub.se The activation energy, derived from the highest energy transition state, provides a quantitative measure of reactivity. sumitomo-chem.co.jp For reactions involving this compound, such as its formation via an aldol-type reaction, QM studies could map out the entire reaction coordinate, revealing the precise mechanism and stereochemical outcomes. nih.govuwb.edu.pl

Table 1: Common Quantum Mechanical Methods in Organic Chemistry

| Method | Description | Typical Application |

|---|---|---|

| Density Functional Theory (DFT) | A method that uses electron density to determine the energy of a system. It offers a good balance between accuracy and computational cost. sumitomo-chem.co.jp | Geometry optimization, reaction mechanism elucidation, spectroscopic parameter prediction. sumitomo-chem.co.jpnih.gov |

| Ab initio Molecular Orbital Theory | Methods based on first principles, solving the Schrödinger equation without empirical data. Examples include Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2). sumitomo-chem.co.jp | High-accuracy calculations for smaller systems, benchmarking DFT results. |

| Semi-empirical Methods | QM methods that use parameters derived from experimental data to simplify calculations. They are faster but generally less accurate than DFT or ab initio methods. | Preliminary analysis of very large molecules or high-throughput screening. |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide a detailed view of molecular behavior, such as conformational changes, diffusion, and intermolecular interactions.

For this compound, MD simulations could be employed to investigate its behavior in various solvents. These simulations can reveal information about the structure and dynamics of the solvation shell, including the formation and lifetime of hydrogen bonds with protic solvents like water or alcohols. rsc.org The dynamics of ions and molecules, including their diffusion coefficients, can be calculated from MD trajectories. rsc.org

MD simulations are also a valuable tool for predicting the aggregation propensity of small organic molecules. nih.gov By simulating a system containing multiple this compound molecules, one could observe whether they tend to self-associate and form aggregates in an aqueous environment. nih.gov Such physics-based methods can complement chemoinformatic approaches and provide a dynamic picture of aggregation behavior. nih.gov

A powerful extension of classical MD is the Quantum Mechanics/Molecular Mechanics (QM/MM) method. tsukuba.ac.jp In QM/MM simulations, a chemically significant region of the system (e.g., the reacting molecules) is treated with high-accuracy quantum mechanics, while the surrounding environment (e.g., solvent) is treated with a more computationally efficient classical force field. tsukuba.ac.jp This hybrid approach allows for the study of chemical reactions in complex environments, such as enzymes or solutions, providing insights into how the environment influences the reaction mechanism and energetics. tsukuba.ac.jp

Theoretical Elucidation of Reaction Mechanisms

The study of a reaction mechanism using theoretical methods typically involves:

Proposing Plausible Pathways: Based on chemical principles, one or more potential mechanisms are proposed. This could include concerted (single-step) or stepwise pathways involving different intermediates. researchgate.net

Locating Stationary Points: QM calculations are used to find the minimum-energy structures of reactants, products, and any proposed intermediates, as well as the saddle-point structures of the transition states connecting them. sumitomo-chem.co.jp

Constructing an Energy Profile: The relative energies (often Gibbs free energies) of all stationary points are calculated to create a reaction energy profile diagram. sumitomo-chem.co.jp This profile shows the energetic barriers (activation energies) for each step.

For reactions involving this compound, such as its synthesis or subsequent transformations, theoretical studies can distinguish between competing mechanisms. For example, in an aldol-type reaction, calculations can determine the stereoselectivity by comparing the energies of the transition states leading to different stereoisomers. uwb.edu.pl

Structure-Property Prediction Methodologies

Computational methodologies are widely used to predict various physical, chemical, and biological properties of a molecule directly from its structure. These structure-property relationship (SPR) models are crucial in fields like drug discovery and materials science for screening large numbers of compounds quickly.

For a molecule like this compound, various properties can be predicted. Lipophilicity (as WlogP) and polarity (as Topological Polar Surface Area, TPSA) are key descriptors that influence a molecule's solubility and permeability. acs.org These values can be calculated using computational tools.

A notable example of a predictive model is the "Brain or Intestinal Predicted Permeation" (BOILED-Egg) model, which uses calculated lipophilicity and polarity to predict whether a compound is likely to be absorbed by the human intestine or to penetrate the blood-brain barrier. acs.org Such models provide an early assessment of a compound's pharmacokinetic profile.

In addition to physicochemical properties, other characteristics such as skin sensitization potential can be predicted using in chemico methods combined with computational analysis. These assays measure the reactivity of a test chemical with model nucleophiles, like peptides or amino acid derivatives, to assess its potential to act as an allergen. tandfonline.com

Table 2: Examples of Predicted Properties for a Small Molecule

| Property | Prediction Method | Relevance |

|---|---|---|

| Lipophilicity (logP) | Computational algorithms (e.g., WlogP, XLOGP3) | Predicts solubility in lipids vs. water; affects absorption and distribution. acs.org |

| Polarity (TPSA) | Sum of surface areas of polar atoms | Relates to hydrogen bonding potential and permeability across membranes. acs.org |

| Human Intestinal Absorption (HIA) | BOILED-Egg model based on WlogP and TPSA | Predicts oral bioavailability. acs.org |

| Blood-Brain Barrier (BBB) Permeation | BOILED-Egg model based on WlogP and TPSA | Predicts potential for central nervous system activity. acs.org |

| Reactivity/Sensitization | In chemico reactivity assays (e.g., with NACME) | Assesses potential to cause skin sensitization by reacting with proteins. tandfonline.com |

Application of Machine Learning and Artificial Intelligence in Reaction Optimization

The optimization of chemical reactions is a complex task that traditionally relies on extensive experimentation. researchgate.net Recently, Artificial Intelligence (AI) and Machine Learning (ML) have emerged as transformative tools to accelerate this process. preprints.orgmdpi.com These data-driven approaches leverage large datasets of known reactions to build predictive models that can guide the design of more efficient synthetic processes. researchgate.netijsea.com

Key applications of AI/ML in chemical synthesis include:

Forward Reaction Prediction: AI models, particularly those based on neural networks like the Molecular Transformer, can predict the products of a reaction given the reactants and reagents. mdpi.comijsetpub.com

Retrosynthetic Analysis: AI tools can propose viable synthetic routes to a target molecule by working backward from the product, identifying potential precursors in a process known as retrosynthesis. preprints.orgijsetpub.com

Reaction Condition Optimization: ML algorithms can analyze reaction parameters such as temperature, solvent, catalyst, and concentration to predict the optimal conditions for maximizing yield and selectivity. researchgate.netpreprints.org This can significantly reduce the number of experiments needed. researchgate.net

High-Throughput Screening: When combined with robotic automation, AI can guide high-throughput screening experiments, testing thousands of reaction conditions efficiently to identify the best ones. ijsea.com

Advanced Analytical and Spectroscopic Characterization Techniques

High-Resolution Spectroscopic Methodologies

High-resolution spectroscopy is fundamental to the molecular characterization of 1-acetylcyclohexanol, with each method offering unique insights into its complex structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of this compound by mapping the chemical environments of its hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei. amazonaws.comresearchgate.net The chemical shifts (δ), reported in parts per million (ppm), indicate the electronic environment of each nucleus, while signal multiplicity in ¹H NMR reveals the number of adjacent protons, governed by spin-spin coupling. netlify.app

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule. The hydroxyl proton (-OH) typically appears as a broad singlet, with a chemical shift that can vary depending on concentration and solvent, but generally falls within the 1-5 ppm range for alcohols. wisc.edu The protons of the methyl group (-CH₃) in the acetyl moiety would produce a sharp singlet around 2.1-2.2 ppm, characteristic of a methyl ketone. The ten protons on the cyclohexyl ring would appear as a complex series of multiplets in the aliphatic region, typically between 1.2 and 1.8 ppm. Protons on carbons adjacent to the hydroxyl-bearing carbon might be shifted slightly downfield.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments. This compound has eight carbon atoms, but due to symmetry, fewer than eight signals might be expected if the ring undergoes rapid conformational changes. The carbonyl carbon (C=O) of the acetyl group is the most deshielded, appearing significantly downfield, typically in the range of 200-215 ppm. savemyexams.com The quaternary carbon of the cyclohexyl ring bonded to both the hydroxyl and acetyl groups (C-OH) would resonate around 70-80 ppm. The carbon of the methyl group (-CH₃) would appear upfield, around 25-30 ppm. The five CH₂ carbons of the cyclohexyl ring would produce signals in the 20-40 ppm range. msu.edu

| ¹H NMR | ¹³C NMR | |||

|---|---|---|---|---|

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Carbon Type | Predicted Chemical Shift (δ, ppm) |

| -C(O)CH₃ | ~2.1 | Singlet (s) | C=O (Ketone) | ~205-215 |

| -OH | ~1-5 (variable) | Broad Singlet (br s) | -C(OH)- | ~70-80 |

| Cyclohexyl (-CH₂-) | ~1.2-1.8 | Multiplet (m) | -C(O)CH₃ | ~25-30 |

| Cyclohexyl (-CH₂-) | ~20-40 |

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental formula of this compound and to gain structural information through analysis of its fragmentation patterns. molbase.com When analyzed by MS, molecules are ionized and the resulting charged particles are separated based on their mass-to-charge (m/z) ratio. nist.gov

The molecular weight of this compound (C₈H₁₄O₂) is 142.19 g/mol . libretexts.orglibretexts.org In an electron ionization (EI) mass spectrum, the peak corresponding to the intact molecule, the molecular ion peak (M⁺), would be observed at m/z = 142.

Fragmentation of the molecular ion provides a structural fingerprint. For this compound, key fragmentation pathways would include:

Alpha-Cleavage: The bond between the carbonyl carbon and the cyclohexyl ring can break, leading to the formation of a stable acylium ion [CH₃CO]⁺ at m/z = 43. This is often a prominent peak for methyl ketones. umd.eduspectroscopyonline.com

Loss of Water: Tertiary alcohols readily undergo dehydration. The loss of a water molecule (18 amu) from the molecular ion would result in a fragment ion at m/z = 124 (M-18). molbase.com

Loss of Acetyl Group: Cleavage of the bond to the acetyl group can result in the loss of a neutral CH₃CO radical (43 amu), leaving a charged cyclohexanol (B46403) fragment at m/z = 99.

Ring Fragmentation: The cyclohexyl ring itself can fragment, leading to a series of peaks corresponding to smaller hydrocarbon fragments.

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 142 | [C₈H₁₄O₂]⁺ | Molecular Ion (M⁺) |

| 124 | [C₈H₁₂O]⁺ | Loss of H₂O (Dehydration) |

| 99 | [C₆H₁₁O]⁺ | Loss of CH₃CO radical |

| 43 | [C₂H₃O]⁺ | Acylium ion (Alpha-cleavage) |

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. This technique is highly effective for identifying the functional groups present. researchgate.net The IR spectrum of this compound is characterized by two principal absorption bands corresponding to its hydroxyl and carbonyl groups.

O-H Stretch: The hydroxyl group (-OH) gives rise to a strong and characteristically broad absorption band in the region of 3200-3550 cm⁻¹, which is indicative of hydrogen bonding. e3s-conferences.orgchromatographyonline.com

C=O Stretch: The carbonyl group (C=O) of the ketone produces a sharp, strong absorption band typically found between 1705-1725 cm⁻¹. nih.gov

C-H Stretch: Absorptions due to C-H stretching in the aliphatic cyclohexyl and methyl groups are expected just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). nih.gov

C-O Stretch: The C-O single bond stretch of the tertiary alcohol is expected to appear in the fingerprint region, generally between 1210 and 1100 cm⁻¹. e3s-conferences.org

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Alcohol (-OH) | O-H Stretch | 3200 - 3550 | Strong, Broad |

| Alkyl (C-H) | C-H Stretch | 2850 - 2960 | Strong |

| Ketone (C=O) | C=O Stretch | 1705 - 1725 | Strong, Sharp |

| Alcohol (C-O) | C-O Stretch | 1100 - 1210 | Medium-Strong |

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. uni.lumdpi.com If this compound can be prepared as a single crystal of suitable quality, this technique can provide unambiguous data on bond lengths, bond angles, and the conformation of the cyclohexyl ring. The resulting crystal structure would also reveal the intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, that govern the packing of molecules in the crystal lattice. molbase.com While specific crystallographic data for this compound is not widely reported, the technique remains the gold standard for absolute solid-state structural confirmation.

Chromatographic Separation Techniques

Chromatographic methods are essential for separating this compound from reaction mixtures, starting materials, or impurities, and for assessing its purity.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the powerful separation capabilities of gas chromatography with the identification power of mass spectrometry. uni.lu This hybrid technique is exceptionally well-suited for the analysis of volatile compounds like this compound. nih.govresearchgate.net

In a GC-MS analysis, the sample is vaporized and carried by an inert gas through a capillary column. Compounds separate based on their boiling points and interactions with the column's stationary phase, eluting at characteristic retention times. As each compound exits the column, it enters the mass spectrometer, where it is ionized and fragmented, generating a mass spectrum.

This method allows for the robust assessment of the purity of a this compound sample. The presence of a single major peak in the gas chromatogram at a specific retention time, with a corresponding mass spectrum that matches the known fragmentation pattern of this compound, confirms the sample's high purity. Conversely, the appearance of additional peaks would indicate the presence of impurities, which can often be identified by their own unique mass spectra. uni.lu

High-Performance Liquid Chromatography (HPLC) for Quantitative and Qualitative Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components within a mixture. researchgate.net The method relies on a liquid mobile phase that carries the sample through a column packed with a solid stationary phase. oup.com Separation is achieved based on the differential interactions of the analyte with the stationary and mobile phases. This allows for both qualitative analysis, by comparing the retention time of a peak to that of a known standard, and quantitative analysis, by measuring the peak area or height and relating it to the concentration via a calibration curve. jasco-global.comlcms.cz

While specific validated HPLC methods for the quantitative analysis of this compound are not extensively detailed in publicly available literature, methodologies developed for structurally similar compounds provide a strong framework for its analysis. A reversed-phase HPLC (RP-HPLC) method is most suitable, given the moderate polarity of this compound.

For instance, a validated RP-HPLC method for the quantification of 1'-acetoxychavicol acetate (B1210297) (ACA), another acetylated cyclic compound, utilizes a C18 column with an isocratic mobile phase of acetonitrile (B52724) and water. scielo.brscielo.br Similarly, the separation of 1-vinylcyclohexanol (B155736) has been achieved using a reverse-phase column with a mobile phase containing acetonitrile and water, with phosphoric or formic acid as a modifier. sielc.com Based on these analogous methods, a robust and reliable HPLC procedure for this compound can be established.

Qualitative Analysis: Qualitative identification of this compound would be achieved by comparing the retention time of the analyte peak in a sample chromatogram with that of a pure standard of this compound run under identical conditions. jasco-global.com For more rigorous identification, especially in complex matrices, techniques such as "spiking" the sample with a known standard can be employed. jasco-global.com Further confirmation can be obtained by coupling the HPLC system with a mass spectrometer (HPLC-MS) for mass-to-charge ratio determination or a diode-array detector (DAD) for spectral analysis. vwr.comresearchgate.net

Quantitative Analysis: For quantitative analysis, the external standard method is commonly used. jasco-global.com This involves creating a calibration curve by plotting the peak areas of several known concentrations of a this compound standard against their respective concentrations. researchgate.net The concentration of this compound in an unknown sample can then be determined by measuring its peak area and interpolating the concentration from the linear regression of the calibration curve. scielo.br The method must be validated according to established guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). scielo.brresearchgate.net

Below is an interactive data table summarizing a proposed set of HPLC conditions for the analysis of this compound, extrapolated from methods for similar compounds.

| Parameter | Recommended Condition | Rationale / Reference |

| Stationary Phase (Column) | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Standard for moderately polar to non-polar compounds. scielo.brresearchgate.net |

| Mobile Phase | Acetonitrile : Water (e.g., 60:40 v/v), isocratic | Common solvent system for RP-HPLC, offering good separation. scielo.brut.ac.ir |

| Flow Rate | 1.0 mL/min | A typical flow rate for standard analytical columns. researchgate.net |

| Detection | UV Detector (e.g., at 210 nm) | The carbonyl group in this compound allows for UV detection. scielo.br |

| Column Temperature | Ambient or controlled (e.g., 25-30 °C) | Ensures reproducible retention times. scielo.brresearchgate.net |

| Injection Volume | 10-20 µL | Standard volume for analytical HPLC. lcms.czscielo.br |

| Quantification Method | External Standard with Calibration Curve | Standard practice for accurate quantification. jasco-global.comscielo.br |

This proposed method would offer a reliable and accurate means for both the qualitative and quantitative determination of this compound in various samples.

Electroanalytical Methods for Kinetic and Mechanistic Studies

Electroanalytical methods are a class of techniques that probe the properties of an analyte by measuring potential and/or current in an electrochemical cell. ut.ac.ir These methods, particularly cyclic voltammetry (CV), are exceptionally useful for studying the kinetics and mechanisms of redox reactions. ichemc.ac.lk CV involves scanning the potential of a working electrode and measuring the resulting current, providing insight into electron transfer processes and coupled chemical reactions. basinc.commsu.edu

While direct electroanalytical studies focusing on this compound are not prominent in the literature, extensive research on its isomer, 2-acetylcyclohexanone (B32800), offers a valuable proxy for understanding its potential electrochemical behavior. oup.comsid.ir Studies on 2-acetylcyclohexanone have detailed its role as a nucleophile in Michael addition reactions with electrochemically generated o-quinones. researchgate.netoup.com This suggests that electroanalytical techniques can be employed to investigate the reactivity of this compound in similar reaction schemes.

Kinetic Studies: Cyclic voltammetry can be used to determine the rate constants of chemical reactions that are coupled to an initial electron transfer (E step), often referred to as EC mechanisms (Electron transfer followed by Chemical reaction). sid.ir By varying the scan rate (ν) in a CV experiment, one can study the kinetics of the follow-up reaction. basinc.com For a reaction where the product of electron transfer reacts chemically, the ratio of the cathodic to anodic peak currents (ipa/ipc) will change with the scan rate. basinc.com At fast scan rates, the chemical reaction has less time to occur, and the electrochemical process appears more reversible. At slow scan rates, the follow-up reaction consumes the product of the initial electron transfer, leading to a decrease or disappearance of the corresponding reverse peak. By comparing experimental voltammograms with digitally simulated results, the homogeneous rate constants (k) of the chemical step can be estimated. researchgate.netsid.ir

Mechanistic Studies: The features of a cyclic voltammogram provide diagnostic criteria for elucidating reaction mechanisms. basinc.com For example, the electrochemical oxidation of catechols in the presence of 2-acetylcyclohexanone has been shown to proceed via an ECEC or ECEC mechanism, where the electrochemically generated quinone (E step) undergoes a Michael addition reaction with the acetylcyclohexanone nucleophile (C step), followed by further electron transfers and chemical steps. oup.comsid.ir

The table below summarizes key findings from electroanalytical studies on 2-acetylcyclohexanone, which can inform potential investigations into this compound.

| Analytical Technique | Purpose / Finding | Relevance for this compound |

| Cyclic Voltammetry (CV) | Study of the Michael addition reaction of 2-acetylcyclohexanone with electrochemically generated o-quinones. researchgate.netoup.com | Could be used to study the nucleophilic or electrophilic character of this compound and its reaction with electrogenerated species. |

| Scan Rate Variation in CV | Estimation of homogeneous rate constants for the follow-up chemical reactions based on an EC mechanism. researchgate.netsid.ir | Allows for the determination of kinetic parameters for reactions involving this compound. |

| Controlled-Potential Coulometry | Confirmed the number of electrons transferred and the overall reaction mechanism for the oxidation of catechols in the presence of 2-acetylcyclohexanone. oup.com | Can be used to verify the number of electrons in the oxidation/reduction of this compound and to synthesize products for characterization. |

| Digital Simulation | Comparison with experimental voltammograms to confirm the proposed reaction mechanism and to refine kinetic data. researchgate.netsid.ir | A powerful tool to validate complex reaction mechanisms involving this compound. |

These electroanalytical approaches provide a robust framework for detailed kinetic and mechanistic investigations of reactions involving this compound.

Environmental Aspects Mechanistic Degradation Studies Only

Photodegradation Mechanisms

Direct photolysis of 1-acetylcyclohexanol is not considered a primary transformation pathway in aquatic systems. However, its degradation can be significantly accelerated through indirect photolysis, particularly in the presence of photocatalysts. This process, known as heterogeneous photocatalysis, typically involves semiconductor materials like titanium dioxide (TiO2) or zinc oxide (ZnO).

The general mechanism of photocatalytic degradation involves the following steps:

Activation of the Photocatalyst: When a semiconductor photocatalyst is irradiated with light of sufficient energy (equal to or greater than its band gap), an electron is promoted from the valence band to the conduction band, creating an electron-hole pair (e⁻/h⁺).

Generation of Reactive Oxygen Species (ROS): The highly reactive holes (h⁺) can oxidize water molecules or hydroxide (B78521) ions adsorbed on the catalyst surface to produce hydroxyl radicals (•OH). Simultaneously, the electrons (e⁻) in the conduction band can reduce molecular oxygen to form superoxide (B77818) radical anions (O₂⁻•). These superoxide radicals can further react to generate other reactive oxygen species.

Attack on the Organic Molecule: The highly reactive hydroxyl radicals are powerful, non-selective oxidizing agents that can attack the this compound molecule. This can lead to hydrogen abstraction, addition to the cyclohexyl ring, or oxidation of the acetyl and hydroxyl functional groups.

Degradation Cascade: The initial attack by ROS generates unstable intermediates that undergo further oxidation and fragmentation, leading to the progressive breakdown of the molecule. This cascade of reactions ultimately results in the mineralization of this compound into simpler inorganic compounds like carbon dioxide and water.

The efficiency of photodegradation can be influenced by several factors, including the type and concentration of the photocatalyst, the pH of the solution, and the intensity of the light source. bucea.edu.cnnih.govhilarispublisher.com

Biodegradation Pathways

While direct studies on the biodegradation of this compound are not extensively documented, a plausible pathway can be inferred from the metabolism of structurally similar compounds, particularly its isomer, 2-acetylcyclohexanone (B32800). qmul.ac.ukexpasy.orgnih.gov

The proposed biodegradation of this compound likely begins with an enzymatic oxidation step. A dehydrogenase enzyme could convert the secondary alcohol group of this compound into a ketone, yielding 2-acetylcyclohexanone.

Following this initial oxidation, the resulting 2-acetylcyclohexanone can be acted upon by a specific class of enzymes known as β-diketone hydrolases or dioxygenases. A well-characterized example is the acetylacetone-cleaving enzyme (Dke1) from the bacterium Acinetobacter johnsonii. qmul.ac.uknih.govresearchgate.net This iron(II)-dependent dioxygenase is known to cleave the C-C bond of β-dicarbonyl compounds. nih.govresearchgate.net

The Dke1 enzyme has been shown to accept 2-acetylcyclohexanone as a substrate. qmul.ac.ukexpasy.orgnih.gov The enzymatic reaction involves the consumption of molecular oxygen to cleave the bond between the carbonyl carbon of the acetyl group and the adjacent carbon of the cyclohexanone (B45756) ring. nih.gov

The proposed biodegradation pathway is as follows:

Oxidation: this compound is oxidized to 2-acetylcyclohexanone by a dehydrogenase.

Enzymatic Cleavage: The resulting 2-acetylcyclohexanone is cleaved by a Dke1-like enzyme.

Mechanistic Studies of Degradation Products

Based on the proposed biodegradation pathway involving the cleavage of 2-acetylcyclohexanone by a Dke1-like enzyme, the expected degradation products can be predicted. The enzymatic cleavage of acetylacetone (B45752) by Dke1 yields acetate (B1210297) and methylglyoxal. nih.govresearchgate.net

Applying this mechanism to 2-acetylcyclohexanone, the cleavage of the β-dicarbonyl structure would result in the formation of two main products:

Adipic acid (or its activated form): The cleavage of the bond between the acetyl group and the ring would open the cyclohexanone ring, leading to a six-carbon dicarboxylic acid derivative.

Acetate: The acetyl group would be released as acetate.

Further metabolism would then proceed on these smaller, more readily biodegradable molecules, eventually leading to their incorporation into central metabolic pathways and complete mineralization.

Below is a table summarizing the key enzymes and substrates involved in the proposed biodegradation pathway.

| Enzyme/Enzyme Class | Substrate(s) | Product(s) | Organism Example |

| Dehydrogenase | This compound | 2-Acetylcyclohexanone | - |

| Acetylacetone-cleaving enzyme (Dke1) | 2-Acetylcyclohexanone, Acetylacetone | Adipic acid derivative, Acetate, Methylglyoxal | Acinetobacter johnsonii |

常见问题

Q. Critical Conditions :

- Catalyst purity (e.g., mercuric oxide quality impacts hydration efficiency).

- Reaction time and temperature control to avoid side products.

- Purification via recrystallization or distillation to achieve >95% purity (verified by melting point or NMR) .

How can researchers compare the efficiency and purity of different synthesis routes for this compound?

Advanced

Methodological Approach :

Yield Comparison : Quantify yields from each method using gravimetric analysis. For example, hydration typically yields 70–85%, while hydrolysis may vary based on precursor stability .

Purity Analysis :

- Chromatography : Use GC-MS or HPLC to detect impurities (e.g., unreacted 1-ethynylcyclohexanol).

- Spectroscopy : Compare NMR (e.g., δ 1.5–2.0 ppm for acetyl groups) and IR (C=O stretch at ~1700 cm⁻¹) profiles across methods .

Cost-Benefit Analysis : Factor in reagent toxicity (e.g., mercuric oxide vs. methyllithium) and scalability .

What spectroscopic techniques are essential for characterizing this compound, and how should data be interpreted?

Q. Basic

- NMR :

- ¹H NMR : Look for cyclohexyl protons (δ 1.2–1.8 ppm) and acetyl methyl (δ 2.1 ppm).

- ¹³C NMR : Confirm acetyl carbonyl at ~210 ppm .

- IR : Validate hydroxyl (broad ~3400 cm⁻¹) and ketone groups.

- Mass Spectrometry : Base peak at m/z 85 (cyclohexyl fragment) .

How can researchers resolve ambiguities in spectral data when characterizing this compound derivatives?

Q. Advanced

- Multi-Technique Cross-Validation : Combine 2D NMR (e.g., HSQC, HMBC) to assign overlapping signals, particularly in crowded cyclohexyl regions .

- Computational Modeling : Use DFT calculations to predict NMR shifts and compare with experimental data .

- Isotopic Labeling : Introduce deuterium in hydroxyl groups to simplify IR interpretation .

How should experimental hypotheses about this compound’s reactivity be structured in a research proposal?

Q. Basic

- Define Variables : Independent (e.g., solvent polarity) vs. dependent (reaction rate) variables.

- Control Groups : Include blank reactions (no catalyst) and reference compounds (e.g., cyclohexanol) .

- Hypothesis Example : "Increasing solvent polarity accelerates this compound’s hydrolysis due to enhanced intermediate stabilization."